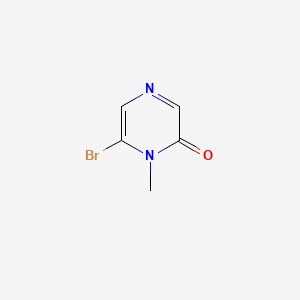
6-Bromo-1-methylpyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methylpyrazin-2-one is a heterocyclic organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrazinone, where a bromine atom is substituted at the 6th position and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylpyrazin-2-one typically involves the bromination of 1-methylpyrazin-2-one. One common method is the reaction of 1-methylpyrazin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylpyrazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazinone derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazinone derivatives can be formed.
Oxidation Products: Oxidized derivatives of pyrazinone.
Reduction Products: De-brominated pyrazinone derivatives.
Scientific Research Applications
6-Bromo-1-methylpyrazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylpyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazinone ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-methylpyrazin-2-one: Similar structure with a chlorine atom instead of bromine.
1-Methylpyrazin-2-one: Lacks the halogen substitution.
6-Bromo-1-ethylpyrazin-2-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
6-Bromo-1-methylpyrazin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where bromine’s electronic effects are beneficial .
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
6-bromo-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-3-5(8)9/h2-3H,1H3 |
InChI Key |
OMQZNYHUUGHSCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=CC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)







![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)

![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
